{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine
Description
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is a pyridine derivative featuring a methanamine group at the 4-position and a 4-methylcyclohexyloxy substituent at the 2-position of the pyridine ring.
Properties
IUPAC Name |
[2-(4-methylcyclohexyl)oxypyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYFGFNLBSDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-hydroxypyridine, is reacted with 4-methylcyclohexanol in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the intermediate {2-[(4-Methylcyclohexyl)oxy]pyridine}.
Amination Reaction: The intermediate is then subjected to an amination reaction using formaldehyde and ammonium chloride under basic conditions to introduce the methanamine group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reaction conditions and reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of alkyl, acyl, or other functional groups.
Scientific Research Applications
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and inferred properties of the target compound and its analogs:
Key Observations:
- Isomerism : The cyclohexyl group introduces stereochemical complexity (cis/trans isomers), which could impact biological activity or crystallization behavior.
- Electronic Effects: Fluorophenoxy () and chloropyridinyl () substituents alter electron density on the pyridine ring, influencing binding interactions in medicinal chemistry contexts.
Biological Activity
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with a methanamine group and an ether linkage to a 4-methylcyclohexyl group. Its molecular formula is with a molecular weight of approximately 206.29 g/mol.
Research indicates that this compound may exhibit various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties.
- Receptor Modulation : The structural components allow for interactions with various receptors, which could modulate cellular signaling pathways. This modulation may influence processes such as cell proliferation and apoptosis.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits specific enzymes linked to inflammation pathways. |
| Receptor interaction | Modulates activity at various receptors, potentially affecting signaling. |
| Cellular signaling | Influences processes such as cell growth and apoptosis through receptor binding. |
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
- In Vitro Studies : Research has shown that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in inflammatory diseases.
- Animal Models : In animal models of arthritis, administration of this compound led to decreased swelling and pain, further supporting its anti-inflammatory potential.
- Mechanistic Studies : Detailed mechanistic studies have indicated that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Anti-inflammatory Drugs : The compound may serve as a lead for developing new anti-inflammatory medications.
- Neurological Disorders : Its receptor-modulating properties could be explored for treating neurological conditions where inflammation plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
